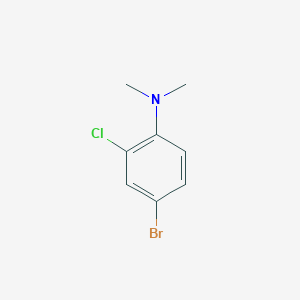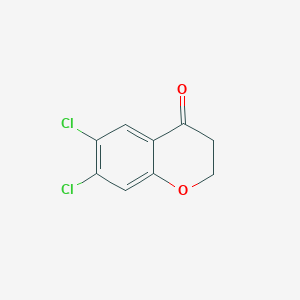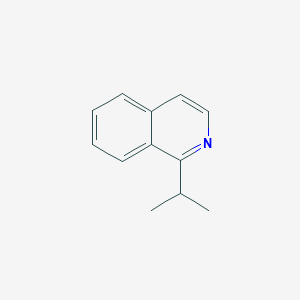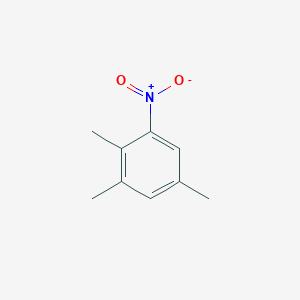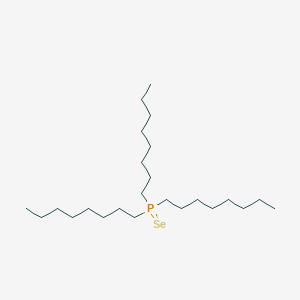
Trioctylphosphine selenide
Vue d'ensemble
Description
Trioctylphosphine selenide is an organophosphorus compound with the chemical formula SeP(C₈H₁₇)₃. It is a white, air-stable solid that is soluble in organic solvents and features a tetrahedral phosphorus center. This compound is primarily used as a source of selenium in the preparation of cadmium selenide, a material widely utilized in the production of quantum dots .
Méthodes De Préparation
Trioctylphosphine selenide is typically prepared by the oxidation of trioctylphosphine with elemental selenium. The reaction can be represented as follows: [ \text{P(C}8\text{H}{17})_3 + \text{Se} \rightarrow \text{SeP(C}8\text{H}{17})_3 ] This reaction is often conducted without isolating the this compound . In industrial settings, this compound is produced in solution with trioctylphosphine oxide and reacts with dimethylcadmium to yield cadmium selenide .
Analyse Des Réactions Chimiques
Trioctylphosphine selenide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various selenium-containing compounds.
Substitution: It reacts with dimethylcadmium to produce cadmium selenide, a key material in quantum dot synthesis.
Reduction: The compound can be reduced under specific conditions to yield elemental selenium and trioctylphosphine.
Common reagents used in these reactions include elemental selenium, dimethylcadmium, and trioctylphosphine oxide. The major products formed from these reactions are cadmium selenide and lead selenide .
Applications De Recherche Scientifique
Trioctylphosphine selenide has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism by which trioctylphosphine selenide exerts its effects involves the formation of cadmium selenide through a two-step process. Initially, cadmium metal is formed, followed by its oxidation with this compound . This mechanism is crucial for the synthesis of high-quality quantum dots, which exhibit unique electronic and optical properties .
Comparaison Avec Des Composés Similaires
Trioctylphosphine selenide is often compared with other organophosphorus compounds such as triphenylphosphine selenide and tributylphosphine sulfide. While all these compounds serve as sources of selenium or sulfur in various chemical reactions, this compound is unique due to its specific application in the synthesis of cadmium selenide quantum dots . Similar compounds include:
Triphenylphosphine selenide: Used in similar selenium-based reactions but with different solubility and reactivity properties.
Tributylphosphine sulfide: Utilized in the preparation of sulfur-containing quantum dots.
This compound stands out for its stability and solubility in organic solvents, making it a preferred choice in many synthetic applications.
Propriétés
IUPAC Name |
trioctyl(selanylidene)-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H51PSe/c1-4-7-10-13-16-19-22-25(26,23-20-17-14-11-8-5-2)24-21-18-15-12-9-6-3/h4-24H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKSIRCIOXDVPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCP(=[Se])(CCCCCCCC)CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H51PSe | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


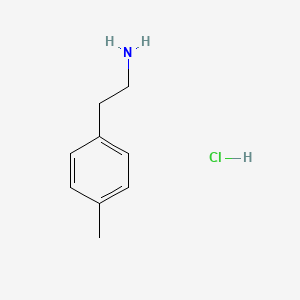
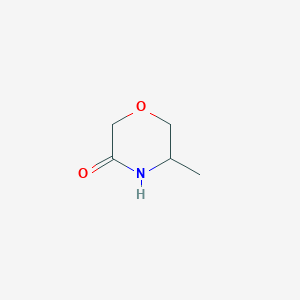
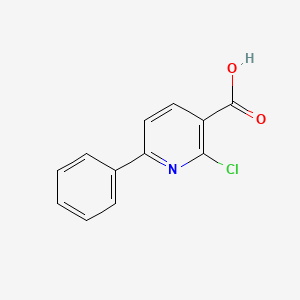
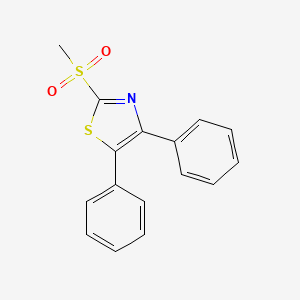


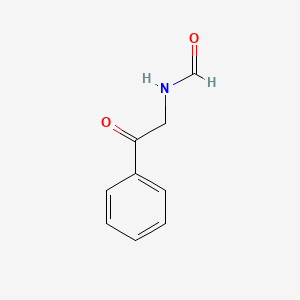
![Ethyl imidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B1601262.png)

